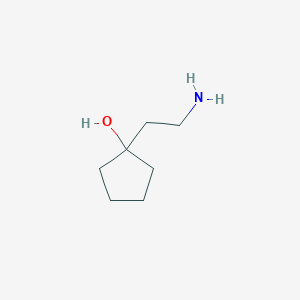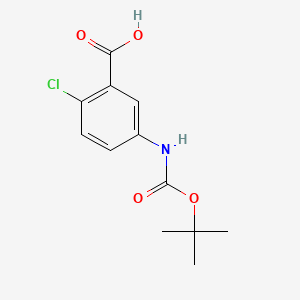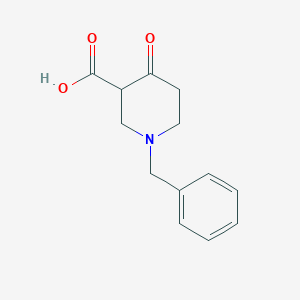
2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine
Vue d'ensemble
Description
2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine is a derivative of triazine, a class of nitrogen-containing heterocycles. The triazine core is a versatile scaffold in organic chemistry and is found in various compounds with diverse applications, ranging from agriculture to pharmaceuticals. The specific structure of 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine suggests potential utility in organic synthesis, material science, or as a pharmacophore in drug design.
Synthesis Analysis
The synthesis of triazine derivatives often involves the substitution of chloro groups on the triazine ring with various nucleophiles. For instance, the synthesis of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine is achieved using 2,4,6-trichloro-1,3,5-triazine and 4-iodophenol, indicating that similar methods could be applied to synthesize the biphenyl derivative . Additionally, the synthesis of 2,4-diamino-6-R-1,3,5-triazine derivatives involves the addition of cyanoguanidine to dicyanobenzene isomers, which could be a relevant method for introducing the biphenyl moiety .
Molecular Structure Analysis
The molecular structure of triazine derivatives can vary significantly depending on the substituents. For example, the crystal structures of 2,4-diamino-6-R-1,3,5-triazine derivatives show that the molecules are not planar due to rotations about the C–C bond, which could also be the case for the biphenyl derivative . The crystal structure and photochemical behavior of 2,2,4,6-tetraphenyldihydro-1,3,5-triazine reveal that the dihydrotriazine exists in a 2,3-dihydro form in the crystals, which could suggest similar structural characteristics for the biphenyl derivative .
Chemical Reactions Analysis
Triazine derivatives can participate in various chemical reactions. For instance, 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine is used for chlorination and oxidation reactions , while 2,4,6-tris(phenylseleno and aryltelluro)-1,3,5-triazines failed to undergo Diels-Alder reactions with diethyl acetylenedicarboxylate . These findings could inform the reactivity of the biphenyl derivative in similar chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives are influenced by their substituents. For example, the antimicrobial activity of 2-fluorophenyl-4,6-disubstituted [1,3,5]triazines is dependent on the presence of a fluorophenyl component . Similarly, the thermal stability of 2,4,6-tris(3',5'-diamino-2',4',6'-trinitrophenylamino)-1,3,5-triazine (PL-1) suggests that the biphenyl derivative could also exhibit unique thermal properties . The synthesis of 6-(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine and its derivatives as UV light absorbers indicates that the biphenyl derivative may have potential applications in light absorption or protection10.
Applications De Recherche Scientifique
Synthesis and Characterization
- A range of 2-(4-chlorophenyloxy)-4,6-bisarylhydrazino-1,3,5-triazines were synthesized and characterized for microbial activity against various bacteria, demonstrating the compound's potential in antimicrobial applications (Chaudhari, Patel, & Hathi, 2007).
- Research on dendrimeric melamine cored [salen/salophFe(III)] and [salen/salophCr(III)] capped complexes, involving 2,4,6-tris(4-hydroxybenzimino)-1,3,5-triazine and its derivatives, showed potential in developing new materials with specific magnetic behaviors, highlighting the compound's versatility in material science (Uysal & Koç, 2010).
Application in Polymer and Composite Material Development
- Novel Piperazinylo Bisaryl Hydrazino-S-Triazine Derivatives were synthesized and employed as epoxy resin curing agents, indicating the compound's significant role in the development of advanced polymer materials (Chaudhari, 2009).
- A study on the preparation of microporous polymers based on 1,3,5-triazine units revealed high CO2 adsorption capacity, suggesting applications in environmental technologies, particularly in gas capture and storage (Lim, Cha, & Chang, 2012).
Application in Drug Synthesis and Medical Research
- The compound's derivatives demonstrated significant antiinflammatory activity, highlighting its potential application in medical research and drug development, particularly in anti-inflammatory drugs (Shinde, Mas, & Patil, 2019).
- Synthesis of 2-(6-fluorobenzothiazole-2'-ylamino)-4-(phenylthioureido)-6-(substituted thioureido)-1,3,5-triazine showcased its application in creating compounds with antimicrobial properties (Sareen, Khatri, Jain, & Sharma, 2006).
Application in Advanced Synthesis Techniques
- The development of a new method to functionalize a triazine ring using Sonogashira coupling, a technique crucial in organic synthesis, indicates the importance of this compound in facilitating complex chemical reactions (Courme et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
2,4-dichloro-6-(4-phenylphenyl)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3/c16-14-18-13(19-15(17)20-14)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPGHMDTTDKUEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine | |
CAS RN |
10202-45-6 | |
| Record name | 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde](/img/structure/B1344078.png)












